molecular formula C14H22BN3O4 B599041 Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate CAS No. 1202805-23-9

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

Cat. No. B599041
CAS RN: 1202805-23-9
M. Wt: 307.157
InChI Key: HSOCAWHXCILLMG-UHFFFAOYSA-N
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Description

The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling, a popular method for generating carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the boronic ester group. The exact structure would depend on the position of these groups in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing boronic ester groups are often used in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, this compound is likely to be a solid under normal conditions . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally.

Scientific Research Applications

Organic Synthesis

This compound is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . It’s an important intermediate in organic synthesis due to its high stability, low toxicity, and high reactivity in various transformation processes .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . It’s utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors

Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections .

Anticancer Drugs

Boric acid compounds can also be used to treat anticancer drugs . They can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . They can not only load anti-cancer drugs, but also deliver insulin and genes .

Chemical Stability Studies

The compound is used in studies to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .

Protodeboronation Studies

The compound is used in catalytic protodeboronation studies of pinacol boronic esters . This process is used in formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Pharmaceutical Intermediate

The compound is used as a pharmaceutical intermediate . It’s stable under recommended storage conditions and incompatible with oxidizing agents and heat .

Mechanism of Action

Target of Action

Boronic acids and their esters are commonly used in the suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .

Mode of Action

The compound likely acts as a boron reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The boronic ester undergoes transmetalation with the palladium complex, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for the production of biologically active compounds . The specific biochemical pathways affected by the compound would depend on the nature of the other reactants in the coupling reaction .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder absorption .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .

Action Environment

The efficacy and stability of the compound, as well as its participation in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the temperature, the pH of the solution, the presence of a suitable palladium catalyst and base, and the nature of the solvent . The compound should be stored under an inert atmosphere at a temperature between 2-8°C .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on the safety information for similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications in the synthesis of complex organic molecules, pharmaceuticals, and materials science . The study and development of new boronic ester-containing compounds like this one could potentially contribute to these fields.

properties

IUPAC Name

ethyl 2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-6-20-11(19)9-18-12-16-7-10(8-17-12)15-21-13(2,3)14(4,5)22-15/h7-8H,6,9H2,1-5H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOCAWHXCILLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675246
Record name Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate

CAS RN

1202805-23-9
Record name Ethyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate
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Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate
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Ethyl 2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)acetate
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